
(2,2-Dibromovinyl)benzene
Overview
Description
(2,2-Dibromovinyl)benzene (C₈H₆Br₂, molecular weight 261.944 g/mol) is a brominated aromatic compound characterized by a benzene ring substituted with a 1,1-dibromoethenyl group. It is also known by synonyms such as 1,1-dibromostyrene and (2,2-dibromoethenyl)benzene (CAS: 7436-90-0) . The compound exhibits moderate hazards, including skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335), necessitating precautions such as avoiding inhalation and using protective equipment .
Its synthesis is frequently achieved via the Ramirez reaction, where carbon tetrabromide reacts with triphenylphosphine and benzaldehyde to yield this compound in 84% efficiency . The compound serves as a versatile intermediate in organic synthesis, particularly in fluorination reactions and the preparation of heterocyclic derivatives .
Preparation Methods
General Preparation Method
The predominant and most reliable method for synthesizing (2,2-dibromovinyl)benzene involves the reaction of benzaldehyde with carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) in an inert solvent such as dichloromethane (DCM) under controlled temperature conditions.
Reaction Scheme:
Benzaldehyde + CBr4 + PPh3 → this compound + byproducts
Typical Procedure:
- Benzaldehyde is dissolved in dry dichloromethane and cooled to 0 °C under nitrogen atmosphere.
- Carbon tetrabromide and triphenylphosphine are added portion-wise.
- The mixture is stirred at 0 °C to room temperature for 1 to 6 hours, monitored by thin-layer chromatography (TLC).
- After completion, the reaction mixture is quenched with hexane, filtered, and concentrated.
- The crude product is purified by column chromatography using hexane as the eluent.
This method reliably yields this compound as a pale yellow liquid with yields typically ranging from 72% to 93% depending on scale and precise conditions.
Detailed Experimental Data and Optimization
Table 1: Key Experimental Parameters and Yields for this compound Synthesis
Notes on Optimization:
- The use of triphenylphosphine and carbon tetrabromide is critical for the formation of the dibromoalkene moiety.
- Cooling the reaction to 0 °C minimizes side reactions and improves selectivity.
- Purification by silica gel chromatography using hexane ensures high purity.
- The reaction is sensitive to moisture and oxygen; thus, an inert nitrogen atmosphere is recommended.
Mechanistic Insight
The reaction proceeds via the formation of a phosphonium salt intermediate, where triphenylphosphine reacts with carbon tetrabromide to generate a reactive brominating species. This species then converts the aldehyde carbonyl group into the gem-dibromoalkene functionality through a Wittig-type mechanism. This method is an adaptation of the Corey-Fuchs reaction, widely used for converting aldehydes to dibromoalkenes.
Alternative and Related Synthetic Routes
While the CBr4/PPh3 method is the most established, some studies report variations or related approaches:
- Use of other solvents such as tetrahydrofuran (THF) at low temperatures (-78 °C) for subsequent lithiation reactions of the dibromoalkene.
- Copper(I)-catalyzed tandem reactions involving 2-(2,2-dibromovinyl)phenol derivatives for further functionalization, indicating the versatility of the dibromoalkene intermediate.
- Preparation of substituted analogs by starting from substituted benzaldehydes under similar conditions.
Representative Spectroscopic Data
- 1H NMR (CDCl3, 400 MHz): Aromatic protons appear as multiplets around δ 7.5–7.6 ppm; the vinyl protons are typically absent due to substitution by bromines.
- 13C NMR (CDCl3, 100 MHz): Signals consistent with dibromoalkene carbons around δ 130–140 ppm.
- Mass Spectrometry (HRMS): Molecular ion peaks confirm the presence of two bromine atoms and the vinylbenzene structure.
Summary Table of Key Literature Yields and Conditions
Chemical Reactions Analysis
Types of Reactions
(2,2-Dibromovinyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide or amine groups.
Reduction Reactions: The compound can be reduced to form (2-Bromoethyl)benzene.
Oxidation Reactions: Oxidation can lead to the formation of benzaldehyde derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in solvents such as ethanol or water.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of phenyl-substituted derivatives.
Reduction: Formation of (2-Bromoethyl)benzene.
Oxidation: Formation of benzaldehyde derivatives.
Scientific Research Applications
(2,2-Dibromovinyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which (2,2-Dibromovinyl)benzene exerts its effects involves the interaction of its bromine atoms with nucleophilic sites on other molecules. This can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved may include nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
Bis(dibromovinyl)benzene Derivatives
Compounds such as 1,2-bis(2,2-dibromovinyl)benzene and 1,4-bisthis compound feature two dibromovinyl groups on the benzene ring at ortho and para positions, respectively. These isomers differ in reactivity and applications:
- 1,4-bisthis compound is synthesized via palladium-catalyzed cross-coupling, yielding 75% with distinct NMR signals (δ 7.56 ppm for aromatic protons) .
- 1,2-bisthis compound is less studied but serves as a precursor for polycyclic systems due to its proximity-driven reactivity .
Cyclopropane-Containing Derivatives
cis-3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid is a metabolite of the insecticide deltamethrin (CAS: 52918-63-5). Unlike this compound, this compound incorporates a cyclopropane ring and carboxylic acid group, making it polar and biologically relevant. It is detected in urine as a biomarker of deltamethrin exposure, with geometric mean concentrations of 0.39 µg/L in human studies . Deltamethrin itself, cyano(3-phenoxyphenyl)methyl 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylate (MW: 505.2 g/mol), is used as an insecticide and analyzed via GC-MS/LC-MS using deuterated analogs like deltamethrin-d5 .
Substituted Derivatives
- Nitro-substituted derivative : 1-(2,2-Dibromoethenyl)-2-nitrobenzene (CAS: 253684-24-1) introduces a nitro group ortho to the dibromovinyl moiety, enhancing electrophilicity for nucleophilic substitution reactions. Its hazards include acute toxicity, requiring stringent handling protocols .
- Chloro- and allyloxy-substituted derivatives : 4-Chloro-1-cinnamyloxy-2-(2,2-dibromovinyl)benzene (2e) and 1-allyloxy-4-chloro-2-(2,2-dibromovinyl)benzene (2j) are synthesized in 77% and 58% yields, respectively. These derivatives exhibit altered solubility and reactivity, enabling applications in heterocyclic synthesis .
Biological Activity
(2,2-Dibromovinyl)benzene, with the chemical formula CHBr, is a compound that has garnered attention for its potential biological activities and applications in organic synthesis. This article provides a detailed overview of its biological activity, including its mechanisms of action, synthetic applications, and relevant case studies.
The structure of this compound features a dibromoethenyl group, which imparts significant reactivity. The compound can undergo various chemical transformations:
- Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles, making it versatile in synthetic chemistry.
- Reduction Reactions: It can be reduced to form derivatives like (2-bromoethyl)benzene.
- Oxidation Reactions: The compound can be oxidized to yield epoxides or other oxidized derivatives.
These reactions are facilitated by reagents such as sodium hydroxide for substitution, lithium aluminum hydride for reduction, and potassium permanganate for oxidation.
Synthesis of Benzofurans
One of the notable applications of this compound is in the synthesis of functionalized benzofurans. These compounds exhibit a range of biological activities, including anti-tumor properties. A study demonstrated that using this compound as a precursor allowed for the efficient synthesis of various benzofurans through palladium-catalyzed cyclization reactions. Yields ranged from 55% to 78% depending on the substituents on the phenolic partners used in the reactions .
Table 1: Synthesis of Benzofurans from this compound
Reaction Conditions | Yield (%) |
---|---|
PdCl, 130 °C | Moderate |
Pd(OAc), 110 °C | 70-78 |
CsCO, NMP at 110 °C | Up to 87 |
This table summarizes the yields obtained from different catalytic conditions during the synthesis process.
Case Studies and Research Findings
-
In Vitro Studies on Cell Lines:
Research has indicated that novel derivatives of this compound exhibit significant binding affinity for beta-tubulin, suggesting potential anti-cancer activity. In vitro assays showed that some synthesized analogues had higher inhibition rates compared to standard chemotherapeutics like doxorubicin . -
Biological Evaluation:
A systematic investigation into the biological effects of benzofuran derivatives derived from this compound revealed promising anti-proliferative activities against various cancer cell lines. These findings highlight the therapeutic potential of compounds synthesized from this dibromovinyl precursor . -
Environmental Impact Studies:
Investigations into the environmental persistence and bioaccumulation potential of halogenated compounds like this compound have raised concerns regarding their safety and toxicity. Studies have linked exposure to such compounds with adverse health effects, including endocrine disruption and carcinogenicity in animal models .
Q & A
Q. Basic: What are the optimal synthetic routes for preparing (2,2-dibromovinyl)benzene derivatives, and how can by-product formation be minimized?
Methodological Answer:
The synthesis of this compound derivatives often involves halogenation or cross-coupling reactions. For example, 1,4-bisthis compound can be synthesized via palladium-catalyzed cyclization of 2-(2,2-dibromovinyl)phenol derivatives, yielding 75% efficiency after silica gel chromatography . Key parameters include:
- Catalyst selection : Pd(OAc)₂ with phosphine ligands enhances regioselectivity.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
- By-product mitigation : Excess dibromostyrene (1.2 equiv) reduces undesired dimerization.
Key Parameters :
- Electron-withdrawing effects of bromine atoms increase electrophilicity at the vinyl position.
- Steric maps show ortho-substituents hinder nucleophilic attack by ~3 kcal/mol .
Q. Basic: What analytical techniques are recommended for detecting this compound metabolites in biological samples?
Methodological Answer:
Metabolites like cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid (from deltamethrin degradation) are quantified via:
- HPLC-MS/MS : LOD 0.1 µg/L in urine, using C18 columns and ESI− mode .
- GC-ECD : Validated for environmental samples with recovery rates >85% .
Incident Mitigation :
- Skin contact: Immediate washing with 10% Na₂S₂O₃ solution .
- Spill management: Absorb with vermiculite and neutralize with 5% NaOH .
Q. Advanced: What mechanistic insights explain contradictions in catalytic efficiency between palladium and copper systems?
Methodological Answer:
- Palladium : Oxidative addition with C─Br bonds is rate-limiting (ΔG‡ ~18 kcal/mol), favoring aryl coupling over vinyl pathways .
- Copper : Single-electron transfer (SET) mechanisms dominate, with bromine acting as a leaving group. Cu(I) intermediates stabilize via π-backbonding to the dibromovinyl moiety, accelerating trifluoromethylselenolation by 5× compared to Pd .
Experimental Validation :
Q. Basic: How are computational models validated for predicting dibromovinyl compound toxicity?
Methodological Answer:
- QSAR validation : Compare predicted vs. experimental LD₅₀ values (R² >0.85) using datasets from the Fourth National Report on Human Exposure .
- Molecular docking : Confirm binding affinity to acetylcholinesterase (AChE) with RMSD <2.0 Å .
Q. Advanced: Why do stereochemical outcomes vary in dibromovinyl-based cyclopropane syntheses?
Methodological Answer:
- Conformational locking : The (1R,3R) configuration in deltamethrin’s cyclopropane ring arises from chair-like transition states during esterification, stabilized by bromine’s steric bulk .
- Chiral auxiliaries : (S)-α-cyano-3-phenoxybenzyl alcohol induces >98% enantiomeric excess (ee) in esterification .
Properties
IUPAC Name |
2,2-dibromoethenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2/c9-8(10)6-7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLVUSZHVURAOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073471 | |
Record name | (2,2-dibromoethenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31780-26-4, 7436-90-0 | |
Record name | Dibromostyrene (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031780264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,2-dibromoethenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibromostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.169 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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